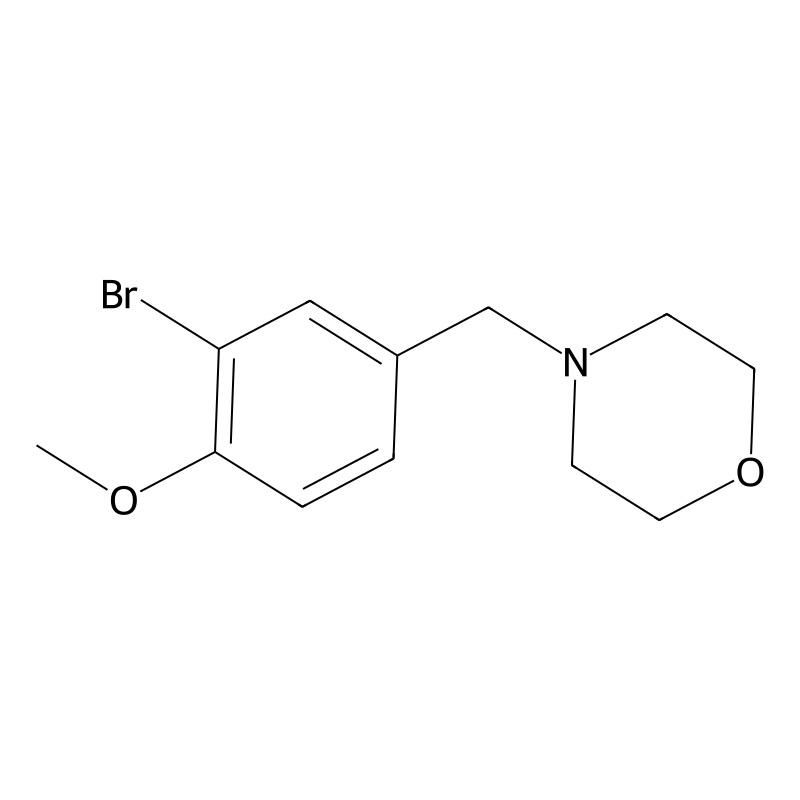

4-(3-bromo-4-methoxybenzyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-bromo-4-methoxybenzyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a bromo-substituted methoxybenzyl group. Its molecular formula is with a molecular weight of approximately 270.17 g/mol. The compound is notable for its structural features, which include a bromine atom and a methoxy group, contributing to its potential biological activity and chemical reactivity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

- Reduction Reactions: The methoxy group can undergo reduction to yield corresponding phenolic compounds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds .

Research indicates that compounds similar to 4-(3-bromo-4-methoxybenzyl)morpholine exhibit various biological activities, including:

- Antimicrobial Properties: Some morpholine derivatives have shown effectiveness against bacterial strains.

- Antitumor Activity: Certain related compounds have been evaluated for their potential as antitumor agents, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects: Morpholine derivatives are being studied for their neuroprotective effects, which could be relevant in treating neurodegenerative diseases .

The synthesis of 4-(3-bromo-4-methoxybenzyl)morpholine can be achieved through several methods:

- Bromination of Methoxybenzyl Compounds: Starting from 4-methoxybenzyl alcohol, bromination can be performed using bromine or N-bromosuccinimide in the presence of solvents like acetic acid .

- Formation of Morpholine Ring: The morpholine component can be synthesized via the reaction of an appropriate amine with an aldehyde or ketone precursor, followed by cyclization .

- Coupling Reactions: The final product can be obtained through coupling reactions between the brominated intermediate and the morpholine derivative under basic conditions.

The applications of 4-(3-bromo-4-methoxybenzyl)morpholine span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug development.

- Chemical Research: This compound can be utilized as a building block for synthesizing more complex organic molecules.

- Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals .

Studies on the interactions of 4-(3-bromo-4-methoxybenzyl)morpholine with biological targets are essential for understanding its pharmacological effects. Initial research suggests:

- Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Evaluating its affinity for various receptors could provide insights into its mechanism of action .

Several compounds share structural similarities with 4-(3-bromo-4-methoxybenzyl)morpholine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-bromo-4-fluorobenzyl)morpholine | Contains fluorine instead of methoxy | Potentially different biological activity |

| 4-(3-bromo-4-methylphenyl)sulfonylmorpholine | Sulfonyl group addition | Enhanced solubility and reactivity |

| 4-(3-bromo-4-methoxyphenyl)acryloylmorpholine | Acrylamide functionality | Useful in polymer chemistry applications |

Each of these compounds exhibits unique properties and potential applications, highlighting the versatility and significance of morpholine derivatives in chemical research and development.